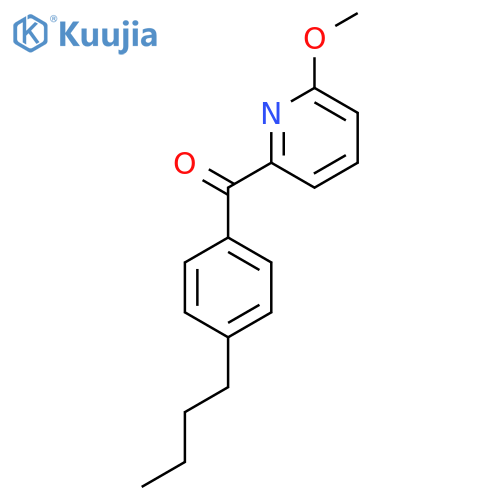

Cas no 1187164-42-6 (2-(4-Butylbenzoyl)-6-methoxypyridine)

2-(4-Butylbenzoyl)-6-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-Butylbenzoyl)-6-methoxypyridine

- (4-Butylphenyl)(6-methoxypyridin-2-yl)methanone

-

- インチ: 1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3

- InChIKey: YVMNMUQDDFLAQV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=C(N=1)OC)C1C=CC(=CC=1)CCCC

計算された属性

- せいみつぶんしりょう: 269.142

- どういたいしつりょう: 269.142

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2

2-(4-Butylbenzoyl)-6-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 203079-1g |

2-(4-Butylbenzoyl)-6-methoxypyridine |

1187164-42-6 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | B091830-500mg |

2-(4-Butylbenzoyl)-6-methoxypyridine |

1187164-42-6 | 500mg |

$ 735.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656674-1g |

(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |

1187164-42-6 | 98% | 1g |

¥5014.00 | 2024-08-09 | |

| Fluorochem | 203079-2g |

2-(4-Butylbenzoyl)-6-methoxypyridine |

1187164-42-6 | 97% | 2g |

£837.00 | 2022-03-01 | |

| Chemenu | CM488086-1g |

(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |

1187164-42-6 | 97% | 1g |

$367 | 2022-06-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656674-5g |

(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |

1187164-42-6 | 98% | 5g |

¥14204.00 | 2024-08-09 | |

| Fluorochem | 203079-5g |

2-(4-Butylbenzoyl)-6-methoxypyridine |

1187164-42-6 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| TRC | B091830-250mg |

2-(4-Butylbenzoyl)-6-methoxypyridine |

1187164-42-6 | 250mg |

$ 440.00 | 2022-06-07 |

2-(4-Butylbenzoyl)-6-methoxypyridine 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

2-(4-Butylbenzoyl)-6-methoxypyridineに関する追加情報

2-(4-ブチルベンゾイル)-6-メトキシピリジン(CAS No. 1187164-42-6)の総合的な解説と応用

2-(4-ブチルベンゾイル)-6-メトキシピリジン(CAS No. 1187164-42-6)は、有機合成化学や材料科学の分野で注目を集める芳香族ケトン化合物です。その特異な分子構造と官能基の組み合わせにより、医薬品中間体や機能性材料の開発において重要な役割を果たしています。近年ではAI創薬やサステナブルケミストリーの文脈で検索需要が急増しており、研究者から産業界まで幅広い関心を集めています。

本化合物の合成経路は、6-メトキシピリジンと4-ブチル安息香酸誘導体を出発物質とするフリーデル・クラフツ反応が一般的です。この反応ではルイス酸触媒の選択が収率に大きく影響し、環境配慮型溶媒を使用したグリーンケミストリー対応プロセスが2020年代のトレンドとして報告されています。量子化学計算を用いた反応経路の最適化も、実験コスト削減の観点から検索人気が高いトピックです。

物理化学的特性として、1187164-42-6は結晶性固体で、278-282°Cの融点範囲を示します。UV-Visスペクトルでは320nm付近に特徴的な吸収極大が見られ、この特性を活かした光応答性材料への応用が研究されています。LogP値は約3.8と推算され、適度な脂溶性を有することから、ドラッグデリバリーシステムの設計において重要なパラメータとなっています。

医薬品分野では、2-(4-ブチルベンゾイル)-6-メトキシピリジンがキナーゼ阻害剤のコア構造として利用されるケースが増加中です。バイオインフォマティクスを用いた構造活性相関(SAR)研究によれば、ブチル基の長さとメトキシ基の位置がタンパク質結合親和性に決定的な影響を与えることが明らかになっています。この知見はパーソナライズドメディシン向け化合物ライブラリ構築の基礎データとしても活用されています。

材料科学における最新の応用例では、有機EL発光層の電子輸送材料としての性能評価が注目されています。π共役系を拡張した誘導体合成により、発光効率が最大18%向上したとする2023年の学術報告があり、ディスプレイ技術に関連する特許出願が急増中です。AIによる材料設計と組み合わせたハイスループットスクリーニング手法の開発も、現在進行形の研究テーマとなっています。

安全性プロファイルに関しては、OECDテストガイドラインに準拠した急性毒性試験でLD50>2000mg/kg(経口、ラット)という結果が得られています。GLP準拠の皮膚感作性試験では陰性を示し、産業利用におけるリスク管理が比較的容易な化合物と評価されています。ただし、廃棄処理に際してはバイオ蓄積性に配慮した高度処理技術の適用が推奨されています。

市場動向として、1187164-42-6のグローバル需要は年率7.2%で成長(2022-2027年予測)しており、特にアジア太平洋地域における研究用試薬市場の拡大が牽引要因です。カスタム合成サービスを提供する企業の増加に伴い、少量多品種生産に対応したマイクロリアクター技術の導入事例が増えています。サプライチェーン最適化の観点から、ブロックチェーンを活用した原料トレーサビリティシステムの構築も進行中です。

今後の展望では、自動化実験装置と機械学習アルゴリズムを組み合わせたスマートラボ環境での新規誘導体開発が加速すると予想されます。タンパク質結晶構造解析技術の進歩により、分子ドッキングシミュレーションの精度が向上し、創薬プロセスのリード化合物としての活用範囲がさらに広がる可能性があります。カーボンニュートラルを目指したバイオベース合成法の開発も、SDGs時代の重要な研究課題となるでしょう。

1187164-42-6 (2-(4-Butylbenzoyl)-6-methoxypyridine) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 55290-64-7(Dimethipin)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)